6-Bromo-5-(trifluoromethyl)nicotinaldehyde

Physicochemical profiling Purification optimization Formulation design

6-Bromo-5-(trifluoromethyl)nicotinaldehyde (CAS 1256836-78-8; IUPAC: 6-bromo-5-(trifluoromethyl)pyridine-3-carbaldehyde; molecular formula C₇H₃BrF₃NO; MW 254.00 g/mol) is a heteroaromatic aldehyde belonging to the halogenated nicotinaldehyde class. Its pyridine core carries three pharmacologically and synthetically decisive substituents: an electrophilic aldehyde at position 3, a strongly electron-withdrawing trifluoromethyl group at position 5, and a bromine atom at position The compound serves as a key intermediate in assembling kinase inhibitor scaffolds, with downstream JAK3-targeting derivatives achieving IC₅₀ values below 100 nM.

Molecular Formula C7H3BrF3NO
Molecular Weight 254.00 g/mol
Cat. No. B12505808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5-(trifluoromethyl)nicotinaldehyde
Molecular FormulaC7H3BrF3NO
Molecular Weight254.00 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1C(F)(F)F)Br)C=O
InChIInChI=1S/C7H3BrF3NO/c8-6-5(7(9,10)11)1-4(3-13)2-12-6/h1-3H
InChIKeyXIMQWVMSRXSRHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-5-(trifluoromethyl)nicotinaldehyde – A Dual-Halogen Pyridine-3-carbaldehyde Building Block for Kinase-Targeted Medicinal Chemistry


6-Bromo-5-(trifluoromethyl)nicotinaldehyde (CAS 1256836-78-8; IUPAC: 6-bromo-5-(trifluoromethyl)pyridine-3-carbaldehyde; molecular formula C₇H₃BrF₃NO; MW 254.00 g/mol) is a heteroaromatic aldehyde belonging to the halogenated nicotinaldehyde class. Its pyridine core carries three pharmacologically and synthetically decisive substituents: an electrophilic aldehyde at position 3, a strongly electron-withdrawing trifluoromethyl group at position 5, and a bromine atom at position 6. The compound serves as a key intermediate in assembling kinase inhibitor scaffolds, with downstream JAK3-targeting derivatives achieving IC₅₀ values below 100 nM . Predicted physicochemical properties include XLogP3-AA of 2.2, density of 1.763 ± 0.06 g/cm³, and boiling point of 265.6 ± 40.0 °C .

Why 6-Bromo-5-(trifluoromethyl)nicotinaldehyde Cannot Be Replaced by Its 6-Chloro, 6-Deshalo, or Non-Fluorinated Analogs


The combination and precise positioning of bromine at C6, trifluoromethyl at C5, and aldehyde at C3 on the pyridine ring produce a unique reactivity and property profile that is not replicated by any single-substitution analog. The 6-chloro derivative (CAS 1113049-90-3; MW 209.55; density 1.5 g/cm³) exhibits fundamentally different oxidative addition kinetics in palladium-catalyzed cross-coupling, limiting its suitability for sequential orthogonal coupling strategies [1]. The non-fluorinated 6-bromonicotinaldehyde (CAS 149806-06-4) lacks the metabolic stabilization conferred by the CF₃ group and shows a 3.2-fold shorter hepatic microsomal half-life . Positional isomers (e.g., 2-bromo-5-(trifluoromethyl)nicotinaldehyde or 4-bromo-5-(trifluoromethyl)nicotinaldehyde) alter the electronic landscape of the pyridine ring and change both the regiochemical outcome of electrophilic substitution and the vector of the aldehyde handle during fragment coupling. Generic 'in-class' substitution without data on these specific property dimensions introduces quantifiable risk to synthetic yield, pharmacokinetic profile, and target selectivity.

Quantitative Differentiation Evidence for 6-Bromo-5-(trifluoromethyl)nicotinaldehyde vs. Closest Analogs


Physicochemical Property Divergence: Density and Boiling Point vs. 6-Chloro-5-(trifluoromethyl)nicotinaldehyde

The brominated target compound exhibits a 17.5% higher predicted density and a 16°C higher predicted boiling point than its 6-chloro analog, reflecting the larger atomic radius and greater polarizability of bromine. These differences directly affect chromatographic retention, distillation conditions, and crystallization behavior during purification .

Physicochemical profiling Purification optimization Formulation design

Metabolic Stability Advantage: 3.2-Fold Longer Hepatic Microsomal Half-Life vs. Non-Fluorinated Analog

A 2025 study compared the hepatic microsomal stability of 6-bromo-5-(trifluoromethyl)nicotinaldehyde with its non-fluorinated analog (6-bromonicotinaldehyde). The CF₃-bearing target compound demonstrated a half-life (t₁/₂) of 42 minutes, representing a 3.2-fold increase over the non-fluorinated analog, attributed to reduced cytochrome P450-mediated oxidative metabolism at the pyridine ring .

Hepatic microsomal stability Metabolic clearance Cytochrome P450 oxidation

Cross-Coupling Reactivity Hierarchy: Bromine Enables Selective Sequential Pd-Catalyzed Functionalization vs. Chlorine

In palladium-catalyzed cross-coupling reactions on heteroaryl systems, the established reactivity order is –Br > –OSO₂F > –Cl [1]. The bromine at C6 of the target compound undergoes oxidative addition with Pd(0) significantly faster than the C–Cl bond in 6-chloro-5-(trifluoromethyl)nicotinaldehyde. This enables chemoselective Suzuki-Miyaura coupling at the C6 position while preserving the aldehyde at C3 for subsequent condensation or reductive amination, a sequential functionalization strategy that is not reliably achievable with the chloro analog [1][2].

Suzuki-Miyaura coupling Orthogonal reactivity Sequential functionalization

Broad-Spectrum Antimicrobial Activity: Quantified MIC Values Against Gram-Positive and Gram-Negative Pathogens

In vitro antimicrobial susceptibility testing of 6-bromo-5-(trifluoromethyl)nicotinaldehyde demonstrated minimum inhibitory concentration (MIC) values of 8 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli . Published MIC data for the 6-chloro analog against the same strains were not identified in the search, precluding a direct head-to-head comparison. However, these MIC values position the compound within the activity range considered relevant for hit-to-lead antimicrobial optimization programs .

Antimicrobial screening Minimum inhibitory concentration Lead compound validation

Regioselective Synthesis Enabled by DFT-Validated Electrophilic Aromatic Substitution

The synthesis of 6-bromo-5-(trifluoromethyl)nicotinaldehyde proceeds via electrophilic aromatic bromination of 5-(trifluoromethyl)nicotinaldehyde. Density functional theory (DFT) calculations indicate that the transition state energy for bromination at C6 is 15.2 kcal/mol lower than for bromination at C4, explaining the high regioselectivity of the reaction . This translates to reported synthetic yields of 65–85% depending on solvent polarity and temperature control . The corresponding 6-chloro derivative requires different halogenation conditions (chlorination typically less regioselective on electron-deficient pyridines) and is not accessible via the same straightforward electrophilic route.

Regioselective bromination Density functional theory Process chemistry

Procurement-Driven Application Scenarios for 6-Bromo-5-(trifluoromethyl)nicotinaldehyde Based on Validated Evidence


JAK3 Kinase Inhibitor Fragment Elaboration via Sequential Suzuki Coupling and Aldehyde Condensation

The C6 bromine enables a primary Suzuki-Miyaura coupling to install an aryl or heteroaryl group (favored over the chloro analog due to faster oxidative addition), while the C3 aldehyde is subsequently condensed with aminopyrazoles or hydrazines to form imine-linked kinase inhibitor cores. Downstream JAK3 inhibitors derived from this scaffold achieve IC₅₀ values below 100 nM . The 3.2-fold metabolic stability advantage of the CF₃-bearing scaffold over non-fluorinated analogs supports its prioritization for lead optimization .

Antimicrobial Hit-to-Lead Optimization Against Multidrug-Resistant Gram-Positive Pathogens

With an established MIC of 8 µg/mL against S. aureus , the compound serves as a validated starting point for medicinal chemistry campaigns targeting MRSA or other resistant Gram-positive organisms. The aldehyde functionality allows rapid diversification via Schiff base formation with amine-containing building blocks, while the CF₃ group provides the metabolic stability critical for in vivo efficacy studies .

Tridentate Ligand Synthesis for Palladium-Catalyzed Cross-Coupling Catalysis

The aldehyde group at C3 facilitates condensation with diamines or amino-thiols to generate N,N,O- or N,N,S-tridentate ligands. Palladium complexes derived from such ligands have demonstrated 98% yield in Suzuki-Miyaura model couplings , exploiting the electron-deficient pyridine core (strengthened by the CF₃ group) to tune the metal center's electrophilicity. The bromine at C6 can be retained or further functionalized depending on the desired ligand structure.

Agrochemical Intermediate with Reduced Photodegradation Liability

Derivatives of this compound are incorporated into herbicide scaffolds analogous to fluazifop-butyl. The trifluoromethyl group at C5 reduces photodegradation rates, extending field half-life compared to non-fluorinated pyridine herbicides . The bromine at C6 serves as a synthetic handle for late-stage diversification, enabling rapid analog generation for structure-activity optimization in crop protection R&D programs.

Quote Request

Request a Quote for 6-Bromo-5-(trifluoromethyl)nicotinaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.